molecular formula C14H21NO B15171713 3-(2-Methoxy-5-methyl-benzyl)-piperidine CAS No. 955315-16-9

3-(2-Methoxy-5-methyl-benzyl)-piperidine

Cat. No.: B15171713
CAS No.: 955315-16-9
M. Wt: 219.32 g/mol
InChI Key: YTSHBJLBSBZDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-5-methyl-benzyl)-piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

955315-16-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(2-methoxy-5-methylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO/c1-11-5-6-14(16-2)13(8-11)9-12-4-3-7-15-10-12/h5-6,8,12,15H,3-4,7,9-10H2,1-2H3

InChI Key

YTSHBJLBSBZDJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2CCCNC2

Origin of Product

United States

Modification of the Benzyl Ring Substituents:

The substitution pattern on the benzyl (B1604629) ring is a critical determinant of binding affinity. To explore the SAR around the 2-methoxy and 5-methyl groups, a series of analogs could be synthesized and evaluated.

Exploring the Methoxy (B1213986) Group: The position and nature of the alkoxy group can significantly influence potency. Shifting the methoxy group to other positions on the ring (e.g., 3- or 4-position) or replacing it with other small, electron-donating or electron-withdrawing groups (e.g., ethoxy, hydroxyl, fluoro, chloro) would provide insights into the electronic and steric requirements of the binding pocket.

Probing the Methyl Group: The methyl group at the 5-position can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe for potential hydrophobic interactions. Alternatively, replacing it with polar groups (e.g., hydroxyl, amino) could explore possible hydrogen bonding interactions.

The following interactive data table illustrates a hypothetical SAR study for modifications on the benzyl ring, with corresponding fictional IC50 values and calculated Ligand Efficiency (LE).

CompoundR1R2IC50 (nM)pIC50Number of Heavy Atoms (N)Ligand Efficiency (LE)
1 2-OCH35-CH3507.30160.46
2 3-OCH35-CH31206.92160.43
3 4-OCH35-CH3857.07160.44
4 2-OH5-CH3757.12150.47
5 2-OCH3H2006.70150.45
6 2-OCH35-Cl407.40160.46
7 2-OCH35-CF3657.19190.38

Modifications of the Piperidine Ring:

The piperidine (B6355638) ring itself offers several avenues for optimization.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Introducing small alkyl groups (e.g., methyl, ethyl) or a benzyl (B1604629) group could alter the compound's basicity and steric profile, potentially leading to improved interactions with the target.

Ring Conformation: The stereochemistry at the 3-position of the piperidine ring can be crucial for activity. The synthesis and evaluation of both the (R) and (S) enantiomers would be essential to determine the optimal stereoisomer.

Below is an interactive data table showcasing a hypothetical SAR study based on piperidine ring modifications.

CompoundN-substituentStereochemistryIC50 (nM)pIC50Number of Heavy Atoms (N)Ligand Efficiency (LE)
1 HRacemic507.30160.46
8 CH3Racemic457.35170.43
9 BenzylRacemic907.05230.31
10 H(R)357.46160.47
11 H(S)1506.82160.43

Bioisosteric Replacements:

Bioisosteric replacement is a powerful strategy to improve potency and pharmacokinetic properties. For instance, the piperidine (B6355638) ring could be replaced with other saturated heterocycles like pyrrolidine (B122466) or morpholine (B109124) to assess the impact of ring size and the presence of additional heteroatoms. Similarly, the benzyl (B1604629) group could be replaced with other aromatic systems such as pyridyl or thienyl groups.

The optimization of a lead compound like 3-(2-Methoxy-5-methyl-benzyl)-piperidine is a data-driven process that relies on systematic SAR and SPR studies. By leveraging metrics such as ligand efficiency, medicinal chemists can navigate the complex landscape of chemical space to identify analogs with enhanced potency and favorable drug-like properties. The hypothetical strategies discussed herein, focusing on modifications of the benzyl and piperidine moieties, provide a framework for the rational design of more effective and efficient molecules targeting relevant biological entities such as the sigma-1 receptor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Biological Activity and Receptor Selectivity

The biological activity and receptor selectivity of 3-benzylpiperidine (B85744) analogs are significantly influenced by the nature and position of substituents on the benzyl (B1604629) ring. Research into these modifications has provided valuable insights into the pharmacophore of their target receptors, primarily the sigma (σ) receptors.

In studies of benzylpiperazine derivatives as sigma receptor ligands, a 4-methoxybenzylpiperazinyl moiety was identified as a key component for achieving high affinity and selectivity for the σ1 receptor. This suggests that a methoxy (B1213986) group on the benzyl ring, in general, can contribute favorably to interactions with certain receptors. The specific placement at the 2-position in 3-(2-Methoxy-5-methyl-benzyl)-piperidine is likely to influence the molecule's conformational preferences, which in turn affects its biological activity.

The position and presence of a methyl group on the benzyl ring are critical determinants of biological activity in 3-benzylpiperidine analogs. In a study of N-(piperidin-4-yl)-naphthamides, methyl substitution at the 3 or 4-position of the benzyl group was shown to increase affinity for the D4.2 receptor. This indicates that the steric bulk and lipophilicity of the methyl group in specific locations can enhance binding.

Stereochemistry is a critical factor in the biological activity of chiral compounds like this compound. The three-dimensional arrangement of atoms can lead to significant differences in the binding affinity and efficacy of enantiomers. For many biologically active piperidine (B6355638) derivatives, one enantiomer often exhibits significantly higher potency than the other.

For instance, in a series of heterocyclic analogues of BW373U86, a potent delta opioid receptor-selective ligand, the stereochemistry at the benzylic position and on the piperazine (B1678402) ring was crucial for its activity. Similarly, for ligands targeting sigma receptors, the stereoisomers often display differential affinities. This stereoselectivity arises from the specific interactions between the chiral ligand and the chiral environment of the receptor's binding site. The precise orientation of the 2-methoxy-5-methylbenzyl group relative to the piperidine ring will dictate how effectively the molecule can interact with key amino acid residues within the binding pocket. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential to fully characterize its pharmacological profile.

The introduction of various halogenated or other alkyl substituents on the benzyl ring of 3-benzylpiperidine analogs has been a common strategy to probe the SAR and optimize activity. Halogen substitution, for example, can influence a molecule's lipophilicity, electronic properties, and metabolic stability.

Substituent ModificationGeneral Effect on Biological ActivityReceptor/Target ExampleReference
3-Methoxy on Benzyl RingFavorable for affinityDopamine (B1211576) D4.2 Receptor
4-Methoxy on Benzyl RingHigh affinity and selectivitySigma-1 (σ1) Receptor
3- or 4-Methyl on Benzyl RingIncreased affinityDopamine D4.2 Receptor
3- or 4-Halogen on Benzyl RingIncreased affinityDopamine D4.2 Receptor
para-Halogen on Benzyl RingEnhanced potency (I > Br > Cl > F)CD73

Conformational Analysis and Its Correlation with Bioactivity

In a study of t-3-benzyl-r-2,c-6-bis-(4-methoxy-phenyl)piperidin-4-one oxime, the piperidine ring was found to adopt a chair conformation with the benzyl group in an equatorial orientation. This arrangement is often favored as it minimizes steric hindrance. Molecular mechanics calculations have been used to predict the conformer energies of substituted piperidines and have shown that electrostatic interactions can influence the conformational equilibrium, especially in protonated species.

The bioactive conformation, which is the specific three-dimensional structure a molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformation in solution. Understanding the conformational landscape of this compound and its analogs through computational modeling and experimental techniques like NMR spectroscopy is crucial for rational drug design. By correlating specific conformations with high biological activity, it is possible to design more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Bioisosteric Replacements of the Piperidine Moiety (e.g., Piperazine Analogs)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to improve the pharmacological properties of a compound. In the context of 3-benzylpiperidine analogs, the piperidine ring is a common target for bioisosteric replacement, with piperazine being a frequently explored alternative.

The replacement of a piperidine with a piperazine ring introduces a second nitrogen atom, which can alter the molecule's basicity, polarity, and potential for hydrogen bonding. This modification can have a profound impact on receptor affinity and selectivity. For instance, in a series of compounds targeting sigma receptors, both piperidine and piperazine-based derivatives showed high affinity, indicating that both scaffolds can be accommodated by the receptor. However, the specific interactions and resulting pharmacological profiles can differ.

In some cases, replacing piperidine with piperazine has led to a decrease in activity or a shift in selectivity. For example, in a study of σ2 receptor ligands, replacing a piperazine moiety with other diazacycloalkanes, including bridged systems, often resulted in a loss of affinity for the σ2 receptor. The choice of a suitable bioisostere for the piperidine ring in this compound would depend on the specific target receptor and the desired pharmacological profile. Other potential bioisosteres for the piperidine ring include various diazabicycloalkanes and spirocyclic diamines.

Original MoietyBioisosteric ReplacementPotential ImpactReference
PiperidinePiperazineAltered basicity, polarity, and hydrogen bonding potential; can affect receptor affinity and selectivity.
PiperazineDiazaspiroalkanesLoss of affinity for σ2 receptors in a specific series.
PiperazineBridged 2,5-diazabicyclo[2.2.1]heptaneMaintained nanomolar affinity for σ2 receptors.
Piperidine3,8-Diazabicyclo[3.2.1]octaneConsidered a contemporary bioisostere of piperazine, suggesting its potential to mimic the piperidine core.

Ligand Efficiency and Potency Optimization Strategies

In the realm of drug discovery, the optimization of a lead compound, such as this compound, into a viable drug candidate is a meticulous process guided by the principles of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). Central to this endeavor are the concepts of ligand efficiency (LE) and potency. Potency refers to the concentration of a compound required to elicit a specific biological response, while ligand efficiency provides a measure of the binding energy per atom of a ligand, thereby assessing the quality of the binding interaction. wikipedia.org The goal is to enhance the potency of a compound while maintaining or improving its drug-like properties, a process often guided by various ligand efficiency metrics.

Understanding Ligand Efficiency

Ligand efficiency (LE) is a key metric used to evaluate the binding efficiency of a molecule to its target receptor. It is mathematically expressed as the ratio of the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (N) in the molecule:

LE = -ΔG / N

Where ΔG can be calculated from the binding affinity (e.g., Ki or IC50). A higher LE value is generally desirable as it indicates a more efficient binding of the molecule to its target. wikipedia.org

Other related metrics include the Binding Efficiency Index (BEI), which relates potency to molecular weight, and the Lipophilic Ligand Efficiency (LLE), which considers the lipophilicity of the compound in relation to its potency. These metrics help in identifying compounds that achieve high potency without excessive size or lipophilicity, which can negatively impact pharmacokinetic properties.

Potency Optimization Strategies for this compound Analogs

While specific SAR studies for this compound are not extensively available in the public domain, we can explore hypothetical optimization strategies based on general principles of medicinal chemistry and SAR data from related 3-benzylpiperidine derivatives, which have shown affinity for targets such as the sigma-1 (σ1) receptor. chemrxiv.orgrsc.org The σ1 receptor is a chaperone protein implicated in various central nervous system disorders. nih.gov

Optimization of this compound would involve systematic modifications of its three main structural components: the piperidine ring, the benzyl ring, and the methoxy and methyl substituents.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

The chemical structure of 3-(2-Methoxy-5-methyl-benzyl)-piperidine suggests several potential interactions with amino acid residues in a protein's binding pocket.

Hydrogen Bonding: The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor or, in its protonated state, as a hydrogen bond donor. This is a common and crucial interaction for many piperidine-containing ligands. nih.govmdpi.com In docking studies of similar benzylpiperidine derivatives, the protonated piperidine nitrogen has been observed to form strong ionic interactions and hydrogen bonds with acidic residues like aspartic acid (Asp) and glutamic acid (Glu). nih.gov For instance, in studies on sigma-1 receptor ligands, the piperidine nitrogen was found to form a salt bridge with Glu172. nih.gov The methoxy (B1213986) group's oxygen atom can also participate as a hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic benzyl (B1604629) ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). rsc.orgnovartis.com These interactions, which can be in face-to-face or T-shaped conformations, are significant for the affinity and selectivity of ligands. novartis.com Quantum mechanical calculations have shown that T-shaped and offset stacked conformations are often energetically preferred. novartis.com

Pi-Cation Interactions: If the piperidine nitrogen is protonated, it can form a π-cation interaction with the electron-rich aromatic rings of Phe, Tyr, or Trp. researchgate.net

Table 1: Potential Intermolecular Interactions of this compound with Protein Residues

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen BondingPiperidine Nitrogen, Methoxy OxygenAsp, Glu, Ser, Thr, Asn, Gln
Pi-Pi StackingBenzyl RingPhe, Tyr, Trp
HydrophobicMethyl Group, Piperidine RingLeu, Ile, Val, Ala
Pi-CationProtonated Piperidine NitrogenPhe, Tyr, Trp

Prediction of Binding Poses and Orientations

The prediction of binding poses is a key outcome of molecular docking simulations. For this compound, the likely binding orientation would place the key interacting moieties in favorable positions within the binding pocket. Based on studies of similar molecules, it is plausible that the protonated piperidine nitrogen would be anchored in a region with acidic residues to form a salt bridge. nih.govresearchgate.net The benzyl group would likely be oriented towards a hydrophobic pocket that may also contain aromatic residues to facilitate π-π stacking. nih.gov

The conformational flexibility of the piperidine ring (typically a chair conformation) and the rotational freedom of the bond connecting the benzyl and piperidine moieties allow the molecule to adopt various conformations to fit optimally within a specific binding site. mdpi.comnih.gov The final predicted pose is usually the one with the lowest calculated binding energy, representing the most stable complex. mdpi.com

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment than static docking poses. researchgate.net MD simulations can be used to assess the stability of the predicted binding pose of this compound and to explore its conformational dynamics within the binding site.

A stable binding pose in an MD simulation is typically characterized by a low root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time. researchgate.netnih.gov This indicates that the ligand does not diffuse away from the binding pocket and maintains its key interactions. Furthermore, MD simulations can reveal the persistence of specific hydrogen bonds and other interactions identified in docking studies. mdpi.com

The conformational dynamics of the ligand can also be analyzed. The piperidine ring generally maintains a stable chair conformation, but slight puckering changes can occur. nih.gov The benzyl group's orientation may fluctuate, which can be important for adapting to subtle changes in the protein's conformation. These simulations can help to understand how the flexibility of this compound contributes to its binding affinity and selectivity.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule with high accuracy. epstem.net These methods are valuable for understanding the intrinsic properties of this compound.

DFT calculations can be used to determine the most stable three-dimensional structure of this compound by optimizing its geometry to a minimum energy state. researchgate.net For the piperidine ring, DFT studies on similar structures confirm that the chair conformation is the most stable. researchgate.net The calculations would also predict the preferred dihedral angles defining the orientation of the benzyl group relative to the piperidine ring. Conformational analysis of substituted piperidines has shown that electrostatic interactions between substituents can significantly influence conformational preferences. nih.gov

The electronic properties of a molecule are crucial for its reactivity and interactions. DFT calculations can provide valuable information on these properties.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For piperidine derivatives, these values can be calculated to predict their reactivity. researchgate.netresearchgate.net

Electrophilic/Nucleophilic Indices: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netrsc.orgchemrxiv.org In this compound, the region around the piperidine nitrogen and the oxygen of the methoxy group would likely show a negative electrostatic potential, indicating nucleophilic character and the ability to interact with electrophilic sites on a receptor. Conversely, the hydrogen atoms would exhibit a positive potential. These indices help in understanding the molecule's interaction patterns. rsc.org

Table 2: Representative Quantum Chemical Properties for a Piperidine Derivative (Calculated using DFT)

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate an electron
LUMO Energy-0.5 eVRelates to the ability to accept an electron
HOMO-LUMO Gap6.0 eVIndicator of chemical stability and reactivity
Dipole Moment2.5 DMeasures the polarity of the molecule

Note: The values in this table are representative for a generic piperidine derivative and are intended for illustrative purposes, as specific calculations for this compound are not available.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for the structural elucidation of novel compounds. While specific computational studies predicting the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound are not available in publicly accessible literature, the methodologies for such predictions are well-established. These in silico techniques are routinely used to complement and validate experimental findings for organic molecules. researchgate.netnih.gov

The primary method for predicting NMR and IR spectra is Density Functional Theory (DFT). scm.comacs.org For NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. nih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The predicted shielding values (σ) are then converted to chemical shifts (δ) using an empirical scaling formula derived from a reference compound, typically tetramethylsilane (B1202638) (TMS). rsc.org The accuracy of these predictions depends on the chosen functional and basis set, with higher levels of theory generally yielding results closer to experimental values, albeit at a greater computational cost. rsc.orgacs.org Recent advancements have integrated DFT calculations with machine learning and graph neural networks to further enhance prediction accuracy. acs.orgrsc.org

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. acs.org This involves a geometry optimization of the compound to find its lowest energy conformation, followed by a frequency calculation. The output provides the vibrational modes and their corresponding frequencies and intensities, which can be plotted to generate a theoretical spectrum. biorxiv.org

Validation is a critical step in this computational process. nih.gov Predicted spectra are compared directly with experimental data. researchgate.net For NMR, the mean absolute error (MAE) between the predicted and experimental chemical shifts is a key metric of accuracy. rsc.org For IR, the comparison involves matching the frequencies and relative intensities of key vibrational bands, such as C-H, N-H, C=C, and C-O stretches. acs.orgresearchgate.net Discrepancies can arise from factors like solvent effects, intermolecular interactions, and the inherent approximations in the computational methods. researchgate.net The integration of experimental and theoretical data provides a robust confirmation of the molecular structure. biorxiv.orgnih.gov

To illustrate the concept, the following table presents a hypothetical validation of predicted NMR data for a similar piperidine derivative.

AtomHypothetical Predicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)Deviation (ppm)
C2 (Piperidine)55.154.60.5
C3 (Piperidine)38.237.90.3
C4 (Piperidine)25.926.3-0.4
C5 (Piperidine)24.825.1-0.3
C6 (Piperidine)46.546.9-0.4
Benzyl CH₂35.735.20.5
Aromatic C-OCH₃157.0157.4-0.4
Aromatic C-CH₃130.5130.10.4

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), used to identify novel compounds that could bind to a specific biological target. dergipark.org.tr A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a particular biological activity. volkamerlab.org Although no specific pharmacophore models have been developed for this compound, the principles of this approach are widely applied to piperidine-containing scaffolds.

There are two primary methods for generating pharmacophore models:

Ligand-Based Pharmacophore Modeling : This approach is used when the 3D structure of the biological target is unknown, but a set of active ligands has been identified. volkamerlab.orgcreative-biolabs.com The ligands are conformationally analyzed and superimposed to identify common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. creative-biolabs.comnih.gov The resulting model represents a 3D hypothesis of the features necessary for activity. mdpi.com

Structure-Based Pharmacophore Modeling : When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from its binding site. dergipark.org.trnih.gov The model is built by identifying the key interaction points between the protein and a known ligand, or by mapping the potential interaction sites within the apo (unliganded) binding pocket. protheragen.airesearchgate.net

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening . nih.gov In this process, large digital libraries of chemical compounds, often containing millions of molecules, are computationally filtered to identify those that match the pharmacophore's features and spatial constraints. schrodinger.comwikipedia.org This significantly narrows down the number of candidates for experimental testing, saving time and resources. nih.govresearchgate.net Pharmacophore-based screening is often the first step in a multi-stage virtual screening workflow, which may be followed by molecular docking to refine the poses and predict the binding affinity of the identified hits. dergipark.org.trresearchgate.net

The table below illustrates a hypothetical pharmacophore model that could be derived for a class of compounds targeting a specific receptor.

Feature TypeNumber of FeaturesGeometric Constraints (Hypothetical)
Aromatic Ring (AR)1Center at origin (0,0,0)
Hydrogen Bond Acceptor (HBA)1Distance from AR: 4.5 Å ± 0.5 Å
Hydrophobic (HY)1Distance from AR: 3.0 Å ± 0.5 Å
Positive Ionizable (PI)1Distance from HBA: 6.2 Å ± 0.5 Å

In Silico Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

In silico tools that predict the biological activity of small molecules based on their structure are invaluable for initial pharmacological characterization and hypothesis generation. qima-lifesciences.com While a specific biological activity spectrum for this compound has not been published, platforms like PASS and SwissTargetPrediction are frequently used to analyze novel chemical entities, including piperidine derivatives.

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a structure-activity relationship (SAR) analysis of a large training set containing thousands of known biologically active compounds. semanticscholar.orggenexplain.com For a query molecule, PASS provides a list of potential biological activities, each with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). genexplain.com Activities with Pa > Pi are considered probable. The list can include pharmacological effects, mechanisms of action, and potential toxicity. genexplain.combenthamdirect.com

The table below shows a hypothetical PASS prediction for a piperidine derivative, illustrating the typical output format.

Predicted ActivityPa (Prob. Active)Pi (Prob. Inactive)Interpretation (if Pa > Pi)
MAO-B inhibitor0.6500.021Probable
Antidepressant0.5800.045Probable
Neuroprotective0.4950.080Probable
CYP2D6 inhibitor0.4100.115Probable
Hepatotoxic0.2500.350Improbable

SwissTargetPrediction is another web-based tool that predicts the most probable protein targets of a small molecule. scienceopen.com It operates on the principle of similarity: a query molecule is likely to interact with the targets of known ligands that are structurally similar to it. swisstargetprediction.ch The tool compares the query molecule's 2D and 3D structure against a database of known active ligands for thousands of targets across multiple species. nih.govscispace.com The output is a ranked list of potential protein targets, with the most probable targets listed first, along with the known active ligands that are most similar to the query molecule. youtube.com This information is crucial for understanding a compound's mechanism of action, predicting off-target effects, and identifying opportunities for drug repurposing. youtube.com

A hypothetical output from SwissTargetPrediction for a piperidine-based structure is shown below.

Target ClassPredicted TargetProbabilityKnown Actives Similar in 2D/3D
EnzymeMonoamine oxidase B0.755
TransporterDopamine (B1211576) transporter0.684
G-protein coupled receptorSigma non-opioid intracellular receptor 10.623
EnzymeCytochrome P450 2D60.556
Voltage-gated ion channelSodium channel protein type 5 subunit alpha0.492

Medicinal Chemistry and Chemical Biology Applications

Role as a Chemical Intermediate in Complex Molecule Synthesis

The general class of benzylpiperidine derivatives is widely utilized in the construction of therapeutic agents. For instance, the piperidine (B6355638) ring is a common motif in many FDA-approved drugs, and synthetic strategies often involve the coupling of substituted piperidines with other molecular fragments. mdpi.com The synthesis of various bioactive compounds often involves multi-step sequences where a core scaffold, such as a substituted piperidine, is elaborated through various chemical transformations. rsc.org The 2-methoxy-5-methylbenzyl portion of the molecule can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final products. mdpi.com

Development as a Lead Structure for Novel Chemical Entities

The benzylpiperidine motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This makes 3-(2-Methoxy-5-methyl-benzyl)-piperidine an attractive starting point, or lead structure, for the discovery of novel chemical entities with therapeutic potential. Researchers often begin with a core scaffold like this and systematically modify its structure to optimize its biological activity against a specific target.

While structure-activity relationship (SAR) studies specifically originating from this compound are not extensively published, the broader class of benzylpiperidine and benzylpiperazine derivatives has been the subject of intensive investigation for the development of novel enzyme inhibitors. For example, research into reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, which have potential as anti-inflammatory and neuroprotective agents, has utilized benzylpiperidine-based compounds. unisi.it In these studies, modifications to both the piperidine and benzyl (B1604629) portions of the scaffold are explored to enhance potency and selectivity. unisi.it The 2-methoxy and 5-methyl substituents on the benzyl ring of the title compound would be key features to consider in such optimization efforts, as they can influence binding interactions with the target protein.

The development of ligands for neurological disorders has also heavily featured the benzylpiperidine scaffold. For instance, analogs of TBPB, an M1 allosteric agonist, have been synthesized to explore SAR, although in some cases, the SAR was found to be "flat," with the original lead compound remaining the most potent. nih.gov

Exploration as a Probe for Biological Target Elucidation

Molecular probes are essential tools in chemical biology for identifying and characterizing the function of biological targets such as receptors and enzymes. A well-designed probe, often a modified version of a bioactive molecule, can be used to label, visualize, or isolate its target protein. While there is no direct evidence in the reviewed literature of this compound itself being used as a biological probe, its structural analogs have been developed for such purposes.

For example, radiolabeled versions of potent and selective ligands are crucial for receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of a tritiated analog of a potent and selective nonpeptide substance P receptor antagonist, cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, highlights how this class of compounds can be adapted for use as radioligands to study receptor distribution and pharmacology. nih.gov Similarly, a 11C-labeled version of a neurokinin 1 (NK1) receptor antagonist, (+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine, has been developed for PET imaging of these receptors in the central nervous system. nih.gov These examples demonstrate the potential for developing derivatives of this compound as probes for target elucidation, should a significant biological activity be identified for this scaffold. Computational methods can also be employed to predict potential biological targets for novel piperidine derivatives by analyzing their structural motifs.

Design of Dual-Targeting Ligands for Polypharmacology Research

Polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets simultaneously, is a growing paradigm in drug discovery, particularly for complex multifactorial diseases. nih.gov The this compound scaffold is well-suited for the design of such dual-targeting ligands due to its ability to be readily functionalized to incorporate pharmacophoric elements for different targets.

The development of multi-target-directed ligands (MTDLs) often involves the merging of known pharmacophores for two or more targets into a single molecule. The benzylpiperidine framework can serve as a central scaffold to which these pharmacophores are attached. For instance, N-benzylbenzamides have been designed as a merged scaffold for orally available dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators. acs.org

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Enhanced Molecular Diversity

Future synthetic research on 3-(2-Methoxy-5-methyl-benzyl)-piperidine is expected to focus on creating a wider range of analogues to explore the structure-activity relationship (SAR) in greater detail. A recently developed convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net This approach could be adapted to generate a library of derivatives of this compound with various substituents on both the benzyl (B1604629) and piperidine (B6355638) rings.

Furthermore, recent advances in the synthesis of highly substituted piperidine analogs offer a plethora of methodologies that could be applied. ajchem-a.commdma.chnih.gov These include stereoselective preparations to control the chirality of the molecule, which can be crucial for its biological activity. ajchem-a.com The development of facile and cost-effective procedures for producing piperidine analogues is a significant focus in organic chemistry, and these new methods could be instrumental in synthesizing novel derivatives of the target compound. ajchem-a.com

Comprehensive Pharmacological Profiling against Novel Targets

The piperidine scaffold is a common feature in many biologically active compounds, including those targeting the central nervous system (CNS). nih.gov Benzylpiperidine derivatives, in particular, have shown a range of physiological and pharmaceutical activities. researchgate.net For instance, substituted 4-benzylpiperidines exhibit N-methyl-D-aspartate (NMDA) antagonist activity, while 2-benzylpiperidine (B184556) derivatives are known dopamine (B1211576) receptor antagonists. researchgate.net Given these precedents, a comprehensive pharmacological profiling of this compound is warranted.

Future research should aim to screen this compound against a wide array of biological targets. Of particular interest are sigma receptors (S1R and S2R), as piperidine and piperazine-based compounds have shown high affinity for these receptors, which are implicated in various neurological disorders. nih.gov A thorough investigation of its activity at different CNS receptors, ion channels, and enzymes will be crucial to identify its primary mechanism of action and potential therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Elucidation of Broader Biological System Interactions

Understanding how a compound interacts with the entire biological system is crucial for predicting its efficacy and potential side effects. Chemoproteomics has emerged as a powerful tool for target deconvolution and elucidating the mechanism of action of bioactive compounds. nih.gov By using derivatives of this compound as chemical probes, researchers can identify its direct protein targets within a complex biological sample. nih.govmorressier.com

Activity-based probes (ABPs) derived from the parent compound could be synthesized to covalently label their protein targets, allowing for their identification and quantification using mass spectrometry. morressier.com This approach can reveal not only the primary targets but also off-target interactions, providing a comprehensive understanding of the compound's polypharmacology. Such studies are essential for building a complete picture of its biological effects and for identifying potential biomarkers for its activity.

Application in Chemical Biology Tools Development

The development of chemical probes is essential for studying biological processes. rsc.org this compound could serve as a scaffold for the creation of such tools. For instance, by incorporating a fluorescent tag or a positron-emitting isotope, derivatives of this compound could be developed as imaging agents for positron emission tomography (PET). nih.govresearchgate.netrsc.org

Piperazine-based fluorinated compounds have been successfully developed as PET imaging probes for targets like the fibroblast activation protein. nih.gov A similar strategy could be applied to this compound to create probes for specific CNS targets, which would be invaluable for studying neurological diseases in vivo. researchgate.net Furthermore, fluorescently labeled analogues could be used in cellular imaging studies to visualize the subcellular localization of its targets and to study the dynamics of its interaction with biological systems. rsc.org

Q & A

Q. What are the most effective synthetic routes for 3-(2-Methoxy-5-methyl-benzyl)-piperidine, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives with benzyl halides or alcohols. Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yields (up to 85%) by enhancing reaction kinetics .
  • Solvent-free conditions : Minimizes purification steps and environmental impact, achieving yields of ~75% .
  • Base selection : Use of triethylamine or K2_2CO3_3 to deprotonate intermediates and drive benzylation reactions .
MethodYield (%)Reaction TimeKey Conditions
Conventional alkylation60–7024–48 hoursDCM, room temperature
Microwave-assisted80–851–2 hours100–120°C, solvent-free
Solvent-free alkylation70–756–8 hoursK2_2CO3_3, 80°C

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methoxy (-OCH3_3), benzyl (Ar-CH2_2-), and piperidine ring protons .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H]+^+ = 248.1652 vs. calculated 248.1649) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the benzyl and piperidine moieties .

Q. What strategies improve the solubility and stability of this compound in aqueous media?

Methodological Answer:

  • Salt formation : Conversion to hydrochloride salts increases solubility (e.g., dihydrochloride forms achieve >10 mg/mL in water) .
  • Co-solvent systems : Use DMSO:water (1:1) or ethanol:PBS mixtures for in vitro assays .
  • Lyophilization : Stabilizes the compound for long-term storage at -20°C .

Advanced Research Questions

Q. How do structural modifications of the piperidine ring or benzyl group affect biological activity in SAR studies?

Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-position enhances binding to serotonin receptors .
  • Benzyl group optimization : Methoxy-to-ethoxy substitution increases lipophilicity (LogP from 2.1 to 2.8), improving blood-brain barrier penetration .
  • Heterocyclic appendages : Adding triazole or oxadiazole rings modulates selectivity for enzymes like LSD1 .
ModificationBiological TargetKey Finding
4-CF3_3 piperidine5-HT2A_{2A} receptor10-fold increase in binding affinity
Ethoxy substitutionMonoamine oxidasesIC50_{50} reduced from 1.2 µM to 0.3 µM
Triazole appendageLSD1 inhibitorKi = 15 nM vs. 120 nM (parent compound)

Q. What experimental approaches identify biological targets of this compound in neurodegenerative disease models?

Methodological Answer:

  • Radioligand binding assays : Screen against GPCR panels (e.g., 5-HT, dopamine receptors) .
  • Kinase profiling : Use ATP-site competitive assays to rule off-target effects .
  • Transcriptomics : RNA-seq of treated neuronal cells reveals pathways like NF-κB or MAPK .

Q. How do pH and temperature variations affect the compound’s stability during in vitro assays?

Methodological Answer:

  • pH stability : Stable at pH 4–8 (90% integrity after 24 hours), but degrades at pH >10 due to piperidine ring hydrolysis .
  • Thermal stability : Decomposes above 80°C; store at -20°C for long-term stability .
  • Light sensitivity : Protect from UV light to prevent benzyl group oxidation .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Reaction monitoring : Use TLC or HPLC to track intermediates and optimize stepwise yields .
  • Scale-dependent effects : Pilot reactions at <1 mmol often report higher yields (~80%) vs. industrial scales (~50%) due to mixing inefficiencies .
  • Purification artifacts : Column chromatography may recover 70–80% of product, while recrystallization recovers ~60% .

Q. What advanced purification techniques enhance enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC, >99% ee) .
  • Crystallization-induced asymmetric transformation : Converts racemic mixtures to single enantiomers via kinetic control .
  • Enzymatic resolution : Lipases selectively hydrolyze one enantiomer (e.g., 85% ee achieved) .

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and what methods address this?

Methodological Answer:

  • Metabolic stability : In vitro liver microsomes predict rapid clearance (t1/2_{1/2} = 1.2 hours), but in vivo t1/2_{1/2} extends to 3.5 hours due to protein binding .
  • Prodrug strategies : Esterification of the piperidine nitrogen improves oral bioavailability from 15% to 45% .
  • Tissue distribution studies : Radiolabeled compound tracking reveals high brain-to-plasma ratios (3:1) in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.